molecular formula C7H9BrN2O2S B8783796 N-(5-Bromo-thiazol-2-yl)-2-ethoxy-acetamide

N-(5-Bromo-thiazol-2-yl)-2-ethoxy-acetamide

Cat. No. B8783796
M. Wt: 265.13 g/mol
InChI Key: KFERRDYJHLLZCX-UHFFFAOYSA-N
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Patent
US07037929B1

Procedure details

EDCI (0.53 g, 2.78 mmol) was added to a solution of ethoxyacetic acid (0.29 g, 2.78 mmol) in CH2Cl2 (5 ml) under ice-cooling. After stirring for 1 h, a solution of 2-amino-5-bromothiazole hydrobromide (0.60 g, 2.31 mmol) and diisopropylethylamine (0.40 ml, 2.34 mmol) in CH2Cl2 (5 ml) was added dropwise, and the entire mixture was kept at 0° C. for 1 h, then at room temperature overnight. The solution was evaporated and the residue partitioned between ethyl acetate and water. The ethyl acetate layer was further washed with water, 5% citric acid, water, saturated sodium bicarbonate, and water. Drying over sodium sulfate and evaporation gave a solid which was triturated with isopropyl ether to give the title compound as a beige solid (0.43 g; 70%)
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.[CH2:12]([O:14][CH2:15][C:16]([OH:18])=O)[CH3:13].Br.[NH2:20][C:21]1[S:22][C:23]([Br:26])=[CH:24][N:25]=1.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[Br:26][C:23]1[S:22][C:21]([NH:20][C:16](=[O:18])[CH2:15][O:14][CH2:12][CH3:13])=[N:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C)OCC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
Br.NC=1SC(=CN1)Br
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
the entire mixture was kept at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The ethyl acetate layer was further washed with water, 5% citric acid, water, saturated sodium bicarbonate, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and evaporation
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C(S1)NC(COCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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